(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine
Overview
Description
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring, an oxetane ring, and a nitrophenyl group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where an aldehyde, amine, and ketone react to form the piperidine ring.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via a cyclization reaction involving an appropriate diol and a leaving group under basic conditions.
Attachment of the Nitro Group: The nitro group can be introduced through nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid.
Final Assembly: The final step involves coupling the piperidine and oxetane intermediates with the nitrophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The piperidine and oxetane rings may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar piperidine structure.
Nintedanib: A kinase inhibitor with a similar nitrophenyl group.
Uniqueness
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the oxetane and nitrophenyl groups in a single molecule is relatively rare and contributes to its potential versatility in various applications.
Properties
IUPAC Name |
(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)-N-(oxetan-3-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)24-17-8-15(5-6-16(17)20(21)22)19-7-3-4-13(9-19)18-14-10-23-11-14/h5-6,8,12-14,18H,3-4,7,9-11H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZEUPKLMCUAW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)NC3COC3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)NC3COC3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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